REACTION_CXSMILES
|
C([CH:19](CCCCCCCCCCCCCCCC)[C:20]([NH2:22])=O)CCCCCCCCCCCCCCCCC.C1C=CC(/C=C/C[O:48][C@@H:49]2[O:54][C@H:53](CO)[C@@H:52](O)[C@H:51](O)[C@H:50]2O)=CC=1.CC(C1C=CC([NH:75][C:76]2[CH:81]=[CH:80][C:79]([C:82]([C:85]3[CH:90]=[CH:89][CH:88]=[CH:87][CH:86]=3)(C)C)=[CH:78][CH:77]=2)=CC=1)(C1C=CC=CC=1)C>>[CH2:20]([NH2:22])[CH2:19][NH2:75].[C:49]([OH:54])(=[O:48])[CH2:50][CH2:51][CH2:52][CH2:53][CH2:86][CH2:87][CH2:88][CH2:89][CH2:90][CH2:85][CH2:82][CH2:79][CH2:80][CH2:81][CH2:76][CH2:77][CH3:78]
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
stearyl stearamide
|
Quantity
|
3170 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)C(C(=O)N)CCCCCCCCCCCCCCCC
|
Name
|
rosin ester
|
Quantity
|
1553 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
glycerol ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)/C=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C(C)(C)C4=CC=CC=C4
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
The molten mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The materials were melted together in a temperature controlled oven at about 140° C
|
Type
|
TEMPERATURE
|
Details
|
further heated in a controlled temperature
|
Type
|
ADDITION
|
Details
|
To this stirred mixture was added about 1266 grams of UNIREZ 2970 (a dimer acid-based tetraamide material
|
Name
|
|
Type
|
product
|
Smiles
|
C(CN)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2 mol |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([CH:19](CCCCCCCCCCCCCCCC)[C:20]([NH2:22])=O)CCCCCCCCCCCCCCCCC.C1C=CC(/C=C/C[O:48][C@@H:49]2[O:54][C@H:53](CO)[C@@H:52](O)[C@H:51](O)[C@H:50]2O)=CC=1.CC(C1C=CC([NH:75][C:76]2[CH:81]=[CH:80][C:79]([C:82]([C:85]3[CH:90]=[CH:89][CH:88]=[CH:87][CH:86]=3)(C)C)=[CH:78][CH:77]=2)=CC=1)(C1C=CC=CC=1)C>>[CH2:20]([NH2:22])[CH2:19][NH2:75].[C:49]([OH:54])(=[O:48])[CH2:50][CH2:51][CH2:52][CH2:53][CH2:86][CH2:87][CH2:88][CH2:89][CH2:90][CH2:85][CH2:82][CH2:79][CH2:80][CH2:81][CH2:76][CH2:77][CH3:78]
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
stearyl stearamide
|
Quantity
|
3170 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)C(C(=O)N)CCCCCCCCCCCCCCCC
|
Name
|
rosin ester
|
Quantity
|
1553 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
glycerol ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)/C=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C(C)(C)C4=CC=CC=C4
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
The molten mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The materials were melted together in a temperature controlled oven at about 140° C
|
Type
|
TEMPERATURE
|
Details
|
further heated in a controlled temperature
|
Type
|
ADDITION
|
Details
|
To this stirred mixture was added about 1266 grams of UNIREZ 2970 (a dimer acid-based tetraamide material
|
Name
|
|
Type
|
product
|
Smiles
|
C(CN)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2 mol |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |